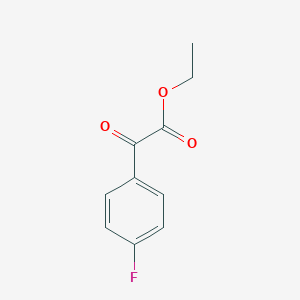

Ethyl 2-(4-fluorophenyl)-2-oxoacetate

説明

Contextualizing Ethyl 2-(4-fluorophenyl)-2-oxoacetate within Contemporary Chemical Science

The relevance of this compound stems from its dual identity as a fluorinated organic compound and a key synthetic intermediate. This dual nature places it at the crossroads of several important areas of chemical investigation.

Significance in Fluorinated Organic Compounds Research

Fluorinated organic compounds are of immense interest due to the unique properties conferred by the fluorine atom. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. In the context of this compound, the fluorine atom on the phenyl ring enhances the compound's electrophilicity and can influence its interactions with biological systems. This makes it a valuable building block in the development of new materials and pharmaceuticals. The presence of fluorine is a key feature in approximately 30% of drugs and 50% of crop protection products currently under development. solvay.com The fluorochemical industry has seen significant expansion due to the critical role of fluorinated products in various aspects of daily life. nih.gov

Role as a Key Synthetic Intermediate in Advanced Organic Chemistry

As a synthetic intermediate, this compound serves as a starting material for the construction of more complex molecules. Its α-keto ester functionality allows for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions. mdpi.com This versatility makes it an important component in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. mdpi.com For instance, it is a known intermediate in the synthesis of the antiemetic drug Aprepitant.

Overview of Research Trajectories for this compound

The study of this compound is part of a broader historical and ongoing investigation into α-keto esters and their applications.

Historical Perspectives on Related α-Keto Esters

The synthesis of α-keto esters has been a subject of chemical research for over a century, with early experiments dating back to 1881 with the synthesis of pyruvic acid. mdpi.com Over the years, numerous methods have been developed for their preparation, including Friedel-Crafts acylation, Grignard reactions, and various oxidation techniques. mdpi.comorganic-chemistry.orgorganic-chemistry.org These foundational studies have paved the way for the synthesis and application of more complex α-keto esters like this compound. The development of β,γ-unsaturated α-ketoesters has further expanded the synthetic utility of this class of compounds in asymmetric catalysis. nih.gov

Current Research Landscape and Future Directions

Current research involving this compound is focused on several key areas. These include its use in the development of novel pharmaceuticals, particularly in the fields of antimicrobial and anticancer research. Studies have shown that derivatives of this compound can exhibit significant antibacterial effects and inhibit the growth of cancer cells. Future research is likely to continue exploring the biological activities of its derivatives and developing more efficient synthetic routes. Additionally, computational studies are being employed to predict the reactivity and properties of such compounds, guiding future experimental work. The development of green synthetic routes for α-keto esters, utilizing renewable resources and milder reaction conditions, is also a growing area of interest. mdpi.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical properties, synthesis, and research applications of this compound. By focusing on its significance as a fluorinated compound and a synthetic intermediate, the following sections will delve into detailed research findings and established chemical data. The objective is to present a clear and scientifically accurate account of this compound's role in advancing chemical science.

| Property | Value |

| CAS Number | 1813-94-1 |

| Molecular Formula | C10H9FO3 |

| Molecular Weight | 196.18 g/mol |

| Boiling Point | 117-118 °C at 7 mmHg |

Table 1: Physicochemical Properties of this compound sigmaaldrich.com

| Research Area | Key Findings |

| Antimicrobial Activity | Derivatives show significant antibacterial effects, particularly against Gram-positive bacteria. Fluorine substitution enhances potency. |

| Anticancer Properties | Modified derivatives have been shown to inhibit the growth of human breast cancer cells. |

| Pharmaceutical Synthesis | Serves as a key intermediate in the synthesis of drugs like Aprepitant. |

Table 2: Research Applications of this compound

Delineation of Academic and Research Focus Areas

The academic and research applications of this compound are centered on several key areas:

Medicinal Chemistry : A primary focus of research involving this compound is its use as a precursor for the synthesis of new pharmaceutical agents. Derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents. The fluorophenyl group is a common feature in many bioactive molecules, and this starting material provides a convenient route to incorporate this moiety.

Organic Synthesis : The compound serves as a versatile reagent in various organic reactions. Its keto-ester functionality allows for a range of chemical transformations, making it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.

Chemical Biology : In the field of chemical biology, this compound and its derivatives are utilized to investigate biological processes. These compounds can be used to design enzyme inhibitors and probes to study the mechanisms of enzymatic reactions. The fluorine atom can serve as a useful label for NMR studies or to enhance binding affinity to target proteins.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(4-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKIEIUHZZILBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446044 | |

| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-94-1 | |

| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 2 4 Fluorophenyl 2 Oxoacetate

Established Synthetic Routes for Ethyl 2-(4-fluorophenyl)-2-oxoacetate

The synthesis of this compound, a significant building block in organic chemistry, is primarily achieved through condensation reactions. These methods involve the formation of carbon-carbon bonds, leading to the desired α-keto ester structure.

Condensation Reactions in the Synthesis of this compound

Condensation reactions are a cornerstone in the synthesis of this compound. These reactions typically involve the coupling of two different carbonyl-containing fragments to construct the target molecule.

A prominent synthetic route involves the reaction of ethyl glyoxylate (B1226380) with a 4-fluorophenyl Grignard reagent. The Grignard reagent, prepared from 4-fluorobromobenzene and magnesium, acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl glyoxylate. This is followed by an oxidation step to yield the final α-keto ester. The use of Grignard reagents is a classic and versatile method for forming carbon-carbon bonds. aroonchande.comgoogle.com

Another approach utilizes the reaction between a Grignard reagent and diethyl oxalate (B1200264). google.comgoogle.com For instance, phenylethyl Grignard reagent reacts with diethyl oxalate in an addition reaction to produce ethyl 2-oxo-4-phenylbutyrate. google.com This method offers a straightforward pathway to α-keto esters, although careful control of reaction conditions is necessary to prevent side reactions.

The table below summarizes key aspects of Grignard-based syntheses.

| Reactants | Product | Key Features |

| 4-Fluorophenyl Grignard Reagent, Ethyl Glyoxylate | This compound | Nucleophilic attack followed by oxidation. |

| Phenylethyl Grignard Reagent, Diethyl Oxalate | Ethyl 2-oxo-4-phenylbutyrate | Addition reaction, requires control to avoid side products. google.com |

Intramolecular cyclization reactions are crucial for synthesizing heterocyclic structures that can serve as precursors or derivatives of this compound. For example, the three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone (B156872) with various dinucleophiles leads to complex tricyclic azaheterocyclic structures. researchgate.netresearchgate.net These reactions often proceed through a domino mechanism, involving a sequence of reactions in a single pot. researchgate.net

Another example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation involves an intramolecular nucleophilic attack followed by oxidation. nih.gov Such cyclization strategies are instrumental in creating diverse molecular scaffolds from relatively simple starting materials.

The following table highlights different cyclization approaches.

| Starting Materials | Product Type | Reaction Characteristics |

| Ethyl 4,4,4-trifluoroacetoacetate, Cycloheptanone, Dinucleophiles | Tricyclic azaheterocycles | Three-component reaction, domino mechanism. researchgate.netresearchgate.net |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | 2-(3-Oxoindolin-2-ylidene)acetonitriles | Intramolecular nucleophilic attack, oxidation. nih.gov |

The reaction of ethyl chloroformate with a suitable precursor derived from 4-fluoroacetophenone represents another synthetic pathway. While direct reaction is not commonly cited, a related approach involves the Friedel-Crafts acylation of a fluorinated aromatic compound. For instance, a method for synthesizing fluoroacetophenone involves the Friedel-Crafts alkylation of 2,4-dichloro-fluorobenzene with chloroethane, followed by chlorination and hydrolysis. google.com This fluoroacetophenone could then potentially be converted to the target ester.

A more direct acylation involves the reaction of an aromatic compound with ethyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). google.com This solvent-free grinding method offers an efficient and environmentally friendly alternative to traditional solvent-based syntheses. google.com

The table below outlines these acylation-based methods.

| Reactants | Product | Key Features |

| 2,4-Dichloro-fluorobenzene, Chloroethane | Fluoroacetophenone intermediate | Multi-step process involving Friedel-Crafts alkylation, chlorination, and hydrolysis. google.com |

| Aromatic Hydrocarbon, Ethyl Oxalyl Chloride, AlCl₃ | Ethyl Aryl Glyoxylate | Solvent-free grinding reaction, high efficiency. google.com |

Alternative Synthetic Pathways for this compound

Beyond the more common condensation reactions, alternative synthetic strategies offer different approaches to constructing the this compound framework.

Claisen-Schmidt Condensations

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is typically base-catalyzed and leads to the formation of α,β-unsaturated ketones. wikipedia.orgnih.gov For example, the reaction of 4-fluorobenzaldehyde (B137897) with acetone (B3395972) in the presence of sodium hydroxide (B78521) yields 4-(4-fluorophenyl)-3-buten-2-one (B8815834) as an intermediate, which can then react further. magritek.com

While not a direct route to this compound, the Claisen-Schmidt condensation is a powerful tool for creating carbon-carbon bonds and producing valuable intermediates that could potentially be transformed into the desired product through subsequent oxidation or other functional group manipulations. The reaction can be performed under solvent-free conditions, offering a green chemistry approach. nih.gov

The following table summarizes the key features of the Claisen-Schmidt condensation.

| Reactants | Product | Reaction Type |

| 4-Fluorobenzaldehyde, Acetone | 4-(4-Fluorophenyl)-3-buten-2-one | Base-catalyzed crossed-aldol condensation. magritek.com |

Friedel-Crafts Acylations

The Friedel-Crafts acylation is a classic and versatile method for the synthesis of aryl ketones, including α-ketoesters like this compound. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

In the context of synthesizing this compound, this would typically involve the reaction of fluorobenzene (B45895) with an appropriate acylating agent, such as ethyl oxalyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring, leading to the formation of the desired product. masterorganicchemistry.com A key advantage of the Friedel-Crafts acylation is that the product is generally deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

| Feature | Description |

| Reactants | Aromatic compound (e.g., fluorobenzene), Acylating agent (e.g., ethyl oxalyl chloride) |

| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) masterorganicchemistry.com |

| Mechanism | Electrophilic aromatic substitution masterorganicchemistry.com |

| Key Intermediate | Acylium ion masterorganicchemistry.com |

| Advantage | Typically results in monoacylated products organic-chemistry.org |

Direct Acylation with 4-fluorobenzoyl chloride

Another synthetic approach involves the direct acylation utilizing 4-fluorobenzoyl chloride. This method is a variation of the Friedel-Crafts acylation principle. 4-fluorobenzoyl chloride is a readily available starting material that can be prepared by reacting 4-fluorotoluene (B1294773) with chlorine under UV irradiation to form 4-fluorotrichlorotoluene, followed by hydrolysis using a composite catalyst of ferric trichloride and zinc chloride. google.com The resulting 4-fluorobenzoyl chloride can then be used in subsequent acylation reactions.

Utilizing α-Diazocarbonyl Compounds

The synthesis of α-ketoesters can also be achieved through reactions involving α-diazocarbonyl compounds. nih.gov For instance, rhodium(II)-catalyzed reactions of α-diazo-β-ketoesters with ureas can lead to the formation of 2-imidazolones after cyclodehydration. nih.gov While not a direct synthesis of this compound, this methodology highlights the utility of diazocarbonyl compounds in constructing complex heterocyclic systems from α-ketoester precursors. The synthesis of the required diazo compounds, such as ethyl diazoacetate, has been optimized for safety and efficiency using continuous flow microreactor technology. beilstein-journals.org

Fluorination from Phenolic Precursors

The introduction of a fluorine atom onto a phenyl ring can be a crucial step in the synthesis of fluorinated compounds. While direct fluorination can be challenging, methods starting from phenolic precursors offer a viable route. These methods are particularly relevant for creating a diverse range of fluorinated aromatic compounds that can then be elaborated into more complex structures like this compound.

Transition-Metal-Free Photocatalysis for α-Ketoester Synthesis

Recent advancements in synthetic methodology have led to the development of transition-metal-free photocatalytic approaches for the synthesis of α-ketoesters. One such method involves the visible-light-induced copper-catalyzed controlled oxidation of terminal alkynes using molecular oxygen as a sustainable oxidant. rsc.org This process proceeds through the formation of phenylglyoxal (B86788) intermediates and is compatible with a wide array of functional groups on both aromatic and aliphatic substrates. rsc.org Another innovative approach is the use of organic photoredox catalysis for the α-arylation of ketones, which proceeds via an α-methylene ketone radical generated from an α-phenylselanylketone. rsc.org These methods offer milder and more environmentally friendly alternatives to traditional synthetic routes.

Reactivity and Chemical Transformations of this compound

The presence of both a ketone and an ester functional group, along with a fluorinated aromatic ring, imparts a rich and versatile reactivity to this compound.

Oxidation Reactions and Derived Products

The α-ketoester moiety in this compound is susceptible to oxidation. Treatment with common oxidizing agents can lead to the cleavage of the carbon-carbon bond between the carbonyl groups, resulting in the formation of 4-fluorobenzoic acid. This transformation is a common reaction for α-ketoesters and provides a route to the corresponding carboxylic acid.

| Reactant | Oxidizing Agent | Major Product |

| This compound | Potassium permanganate (B83412), Chromium trioxide | 4-Fluorobenzoic acid |

Formation of 4-Fluorobenzoic Acid.benchchem.com

The oxidation of this compound results in the formation of 4-fluorobenzoic acid. This reaction involves the cleavage of the bond between the two carbonyl groups. 4-Fluorobenzoic acid is a colorless solid and a derivative of benzoic acid, serving as a synthetic intermediate in various chemical processes. wikipedia.org

Oxidizing Agents and Reaction Conditions.benchchem.comorgsyn.org

Common oxidizing agents employed for the conversion of this compound to 4-fluorobenzoic acid include potassium permanganate and chromium trioxide. The reaction conditions for such oxidations can vary. For instance, the oxidation of a related compound, p-fluorotoluene, to p-fluorobenzoic acid can be achieved using chromic acid in dilute sulfuric acid at 160°C or with potassium permanganate. orgsyn.org Another approach involves the use of hydrogen peroxide and bleach with sodium hydroxide as a base and potassium iodide as a catalyst for oxidative cyclization in the synthesis of related oxadiazoles. globalscientificjournal.com

Reduction Reactions and Derived Products

Reduction reactions of this compound target the ketone functional group, yielding the corresponding secondary alcohol.

Formation of Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate.benchchem.com

The reduction of this compound leads to the formation of ethyl 2-(4-fluorophenyl)-2-hydroxyacetate. This product, also known as ethyl 4-fluoromandelate, is a valuable chiral building block in organic synthesis. nih.gov

Reducing Agents and Reaction Conditions.benchchem.comorgsyn.org

A variety of reducing agents can be utilized for the reduction of the keto group in this compound. Commonly used reagents include sodium borohydride (B1222165) and lithium aluminum hydride. Sodium borohydride (NaBH4) is a milder reducing agent that selectively reduces aldehydes and ketones. chemguide.co.ukacs.orglibretexts.org The reaction is often carried out in an alcohol solvent like methanol (B129727) or ethanol. chemguide.co.uklibretexts.org Lithium aluminum hydride (LiAlH4) is a more powerful and less selective reducing agent capable of reducing esters, carboxylic acids, and amides in addition to aldehydes and ketones. acs.orgharvard.edu

| Reducing Agent | Selectivity | Typical Solvents |

| Sodium Borohydride (NaBH4) | Reduces aldehydes and ketones | Methanol, Ethanol, Water |

| Lithium Aluminum Hydride (LiAlH4) | Reduces a wide range of carbonyl compounds | Diethyl ether, Tetrahydrofuran (B95107) (THF) |

Nucleophilic Aromatic Substitution Reactions on the Fluorophenyl Ring

The fluorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNA) reactions, allowing for the introduction of diverse functionalities.

Introduction of Various Functional Groups.benchchem.comorgsyn.org

The electron-withdrawing nature of the oxoacetate group activates the fluorophenyl ring towards nucleophilic attack, particularly at the para position where the fluorine atom is located. youtube.comlibretexts.org This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. youtube.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of the electron-withdrawing group is crucial for stabilizing this intermediate. libretexts.orgyoutube.com

Examples of nucleophiles that can be employed include:

Alkoxides: Sodium methoxide (B1231860) can be used to introduce a methoxy (B1213986) group.

Amines: Reactions with various amines can lead to the formation of N-substituted derivatives.

Thiols: Thiolates can displace the fluorine to form thioethers.

The ability to introduce a wide range of functional groups through nucleophilic aromatic substitution makes this compound a versatile precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

| Nucleophile | Functional Group Introduced |

| Methoxide (CH3O-) | Methoxy (-OCH3) |

| Amines (R-NH2) | Substituted Amino (-NHR) |

| Thiolates (RS-) | Thioether (-SR) |

Common Nucleophiles and Reaction Conditions

The reactivity of the carbonyl groups in this compound makes them susceptible to attack by a range of nucleophiles. chemistrysteps.commasterorganicchemistry.com The choice of nucleophile and reaction conditions dictates the final product. Common nucleophiles include organometallic reagents, amines, alcohols, and hydrides. youtube.comyoutube.com

The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), leads to the formation of tertiary alcohols after an aqueous workup. youtube.com These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) at low temperatures to control reactivity.

Amines react with the keto-carbonyl group to form imines or enamines, depending on whether a primary or secondary amine is used. youtube.com These condensation reactions are often catalyzed by mild acids and may require the removal of water to drive the equilibrium towards the product. youtube.com

Alcohols, in the presence of an acid catalyst, add to the carbonyl group to form hemiacetals and subsequently acetals. youtube.com This reaction is reversible, and the equilibrium can be controlled by the concentration of the alcohol and the removal of water.

Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), reduce the ketone to a secondary alcohol. youtube.com These reactions are typically performed in alcoholic or ethereal solvents.

The following table summarizes common nucleophiles and their corresponding products when reacted with this compound:

| Nucleophile | Reagent Example | Product Type |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Amine (Primary) | Methylamine (CH₃NH₂) | Imine |

| Amine (Secondary) | Dimethylamine ((CH₃)₂NH) | Enamine |

| Alcohol | Ethanol (CH₃CH₂OH) | Acetal (B89532) |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

Condensation Reactions with Amines and Alcohols

Condensation reactions of this compound with amines and alcohols are fundamental transformations that lead to a diverse array of heterocyclic and acyclic compounds. unizin.orgunizin.org These reactions typically involve the nucleophilic addition of the amine or alcohol to one of the carbonyl groups, followed by the elimination of a small molecule, usually water. unizin.org

With primary amines, the initial addition to the ketone carbonyl group forms a carbinolamine intermediate. Subsequent dehydration, often facilitated by an acid catalyst, yields an imine. Secondary amines, lacking a second proton on the nitrogen, cannot form a stable imine and instead typically lead to the formation of an enamine, if an adjacent α-hydrogen is present.

The reaction with alcohols, in the presence of an acid catalyst, results in the formation of hemiacetals and acetals. youtube.com The equilibrium of this reaction can be shifted towards the acetal product by removing the water formed during the reaction, for example, by azeotropic distillation. youtube.com

A notable application of such condensation reactions is in the synthesis of pharmaceutical intermediates. For instance, the reaction of this compound with specific amines is a key step in the synthesis of certain bioactive molecules.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group, from α-keto esters like this compound or its derivatives can be a synthetically useful transformation. While direct decarboxylation of the ester is not typical, hydrolysis of the ester to the corresponding carboxylic acid, 2-(4-fluorophenyl)-2-oxoacetic acid, followed by heating can lead to decarboxylation. This process is often facilitated in the presence of acids or bases. beilstein-journals.orgbeilstein-journals.org

Studies on related compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that hydrolysis under vigorous acidic conditions can lead to decarboxylation, yielding the corresponding acetic acid derivative. beilstein-journals.orgbeilstein-journals.org For instance, heating with a mixture of aqueous hydrobromic acid and acetic acid resulted in the formation of 2-(perfluorophenyl)acetic acid. beilstein-journals.orgbeilstein-journals.org It is plausible that similar conditions could induce the decarboxylation of 2-(4-fluorophenyl)-2-oxoacetic acid, which would be formed from the hydrolysis of the ethyl ester.

The ease of decarboxylation is influenced by the stability of the carbanion intermediate formed upon loss of carbon dioxide. The presence of the electron-withdrawing 4-fluorophenyl group would help to stabilize this intermediate.

Nucleophilic Additions to the Carbonyl Group

The electrophilic nature of the carbonyl carbons in this compound makes them prime targets for nucleophilic attack. chemistrysteps.commasterorganicchemistry.com This fundamental reaction class leads to a change in the hybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral intermediate. libretexts.org The subsequent fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

The reactivity of the two carbonyl groups—the ketone and the ester—differs. Generally, ketones are more reactive towards nucleophiles than esters due to the lesser electron-donating resonance effect of the alkyl group compared to the alkoxy group of the ester. chemistrysteps.com

A wide variety of nucleophiles can be employed, including:

Hydride reagents: (e.g., NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol. youtube.com

Organometallic reagents: (e.g., Grignard reagents, organolithium compounds) add to the ketone to form tertiary alcohols. youtube.com

Cyanide ions: add to form cyanohydrins, which are versatile synthetic intermediates.

Amines and their derivatives: lead to the formation of imines, enamines, oximes, and hydrazones. youtube.com

Alcohols: form hemiacetals and acetals in the presence of acid catalysts. youtube.com

The reaction conditions for these additions vary widely, from strongly basic conditions for organometallic reagents to acidic conditions for acetal formation. chemistrysteps.comlibretexts.org The choice of solvent, temperature, and catalyst can significantly influence the outcome and selectivity of the reaction.

Deoxygenative α-Alkylation and α-Arylation of 1,2-Dicarbonyls

A significant advancement in the functionalization of 1,2-dicarbonyl compounds, including α-keto esters like this compound, is the development of deoxygenative α-alkylation and α-arylation reactions. scispace.comrsc.org This methodology provides a route to α-branched carbonyl compounds, which are important motifs in many natural products and pharmaceuticals. scispace.comresearchgate.net

This transformation is achieved through the generation of boron enolates from 1,2-dicarbonyls in the absence of strong bases. scispace.comrsc.orgresearchgate.net The reaction typically involves the use of an organoborane, such as triethylborane (B153662) (BEt₃), and a phosphite (B83602), like trimethyl phosphite (P(OMe)₃), in a solvent such as tetrahydrofuran (THF) at elevated temperatures. scispace.comresearchgate.netresearchgate.net

The proposed mechanism involves the formation of an adduct between the 1,2-dicarbonyl and the phosphite, which then reacts with the organoborane to generate a boron enolate. This enolate can then be trapped by an electrophile, or in the absence of an external electrophile, the alkyl or aryl group from the organoborane is transferred to the α-position. This process results in the formation of a new C-C bond at the α-carbon. A variety of alkyl and aryl groups can be introduced using different organoboranes. researchgate.net

This method avoids the use of harsh, strongly basic conditions often required for enolate formation, making it compatible with a wider range of functional groups. rsc.org

Catalytic Approaches in the Synthesis and Transformation of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways for the construction and functionalization of complex molecules. This section explores the application of catalytic methods, particularly transition-metal-catalyzed C-H functionalization, in the context of oxoacetates.

Transition-Metal-Catalyzed C-H Functionalization Relevant to Oxoacetates

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering a more atom-economical and environmentally benign alternative to traditional synthetic methods. rsc.orgyoutube.com While direct C-H functionalization of this compound itself is not extensively documented in the provided search results, the principles of C-H activation are highly relevant to its synthesis and potential transformations.

These reactions often rely on the use of a directing group to achieve regioselectivity. rsc.org In the context of oxoacetates, the carbonyl or ester group could potentially act as a directing group, guiding a transition metal catalyst to a specific C-H bond on the aromatic ring. rsc.org Palladium, rhodium, and iridium are common catalysts for such transformations. nih.gov

The catalytic cycle for these reactions can vary, with common pathways including Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycles. nih.gov The process generally involves C-H activation to form a metallacyclic intermediate, followed by reaction with a coupling partner and reductive elimination to regenerate the catalyst. youtube.com

The use of internal oxidants, such as hydroxylamine (B1172632) derivatives, can facilitate these reactions by obviating the need for external oxidants, leading to higher reactivity and selectivity under milder conditions. nih.govrsc.org This strategy could be conceptually applied to reactions involving oxoacetate derivatives.

Organic Dye Catalysis in C-C Bond Cleavage for Oxamate (B1226882) Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. Organic dyes, such as Eosin Y, are capable of absorbing visible light and initiating single-electron transfer processes, enabling unique chemical transformations under mild conditions. One such transformation is the C-C bond cleavage of α-ketoesters for the synthesis of oxamates.

While direct studies on the C-C bond cleavage of this compound using organic dye catalysis for oxamate synthesis are not extensively documented in the reviewed literature, the general principle has been established with similar substrates. For instance, the visible-light-induced C-C bond cleavage of cycloalkanones to form keto esters has been demonstrated using metal-free photocatalysis, where singlet molecular oxygen is implicated as the reactive species. nih.gov This suggests a plausible pathway for the reaction of this compound.

In a hypothetical application to this compound, the reaction would likely proceed through the following steps:

Excitation of the organic dye photocatalyst (e.g., Eosin Y) by visible light.

Interaction of the excited photocatalyst with the α-ketoester, potentially leading to the formation of a radical intermediate.

In the presence of an amine, this intermediate could undergo a series of steps involving C-C bond cleavage and subsequent formation of the corresponding N-aryl oxamate, Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate.

Further research is required to establish the specific conditions and efficacy of this transformation for this compound. However, the general precedent for organic dye-catalyzed C-C bond cleavage offers a promising avenue for the green synthesis of valuable oxamate derivatives from this starting material.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. The α-position of the carbonyl group in this compound is a prime site for functionalization via palladium-catalyzed reactions, particularly α-arylation.

Although direct experimental data on the palladium-catalyzed α-arylation of this compound is limited in the available literature, extensive research on the α-arylation of related α-fluorinated carbonyl compounds provides a strong basis for its feasibility. For example, the palladium-catalyzed enantioselective α-arylation of α-fluorooxindoles has been successfully achieved using a Pd-Segphos complex, demonstrating that α-fluoro carbonyl compounds are viable substrates for such transformations. nih.gov

A typical palladium-catalyzed α-arylation of this compound would likely involve the following key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with an aryl halide (Ar-X) to form an arylpalladium(II) complex.

Enolate Formation: A base deprotonates the α-carbon of this compound to form a palladium enolate.

Reductive Elimination: The aryl group and the enolate couple, regenerating the palladium(0) catalyst and forming the α-arylated product.

The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, would be crucial for achieving high yields and selectivity. The table below outlines typical conditions used in the α-arylation of similar ketone substrates, which could serve as a starting point for the optimization of reactions involving this compound.

| Parameter | Typical Conditions for Ketone α-Arylation |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Buchwald-type phosphine (B1218219) ligands (e.g., XPhos, SPhos), Josiphos-type ligands |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Arylating Agent | Aryl bromides, Aryl chlorides, Aryl triflates |

Further investigation into the palladium-catalyzed reactions of this compound would be valuable for expanding the synthetic utility of this compound in medicinal and materials chemistry.

Copper Salt Catalysis

Copper catalysis offers a cost-effective and often complementary alternative to palladium-based methods for a variety of organic transformations. Copper salts can catalyze cross-coupling reactions, C-H functionalization, and cyclization reactions, among others.

While specific examples of copper salt catalysis directly employing this compound are not prominently featured in the reviewed literature, the general applicability of copper catalysis to related systems suggests potential avenues for exploration. For instance, copper-catalyzed cross-coupling reactions of alkynes with aryl halides are well-established. nih.gov It is conceivable that this compound could participate in copper-catalyzed reactions, either through its aryl ring or the enolizable α-position.

A potential application could be a copper-catalyzed coupling reaction where the 4-fluorophenyl group of the substrate is modified. Alternatively, copper-catalyzed reactions involving the α-ketoester functionality could be envisioned. For example, copper-catalyzed intramolecular cyclization of functionalized enamides has been used to synthesize oxazole (B20620) derivatives. nih.gov A similar strategy could potentially be adapted for derivatives of this compound.

The development of specific copper-catalyzed transformations for this compound would require systematic investigation of various copper salts (e.g., CuI, Cu(OAc)₂, Cu₂O), ligands, and reaction conditions. The table below presents a hypothetical reaction scheme and potential parameters for a copper-catalyzed coupling reaction.

| Parameter | Potential Conditions for Copper-Catalyzed Coupling |

| Copper Source | CuI, Cu₂O, Cu(OAc)₂ |

| Ligand | Phenanthroline derivatives, N,N-dimethylglycine |

| Base | Cs₂CO₃, K₂CO₃, t-BuOK |

| Solvent | DMF, DMSO, Toluene |

| Coupling Partner | Alkynes, Amines, Thiols |

The exploration of copper catalysis with this compound holds promise for the development of novel and sustainable synthetic methods.

Iv. Medicinal Chemistry and Biological Applications of Ethyl 2 4 Fluorophenyl 2 Oxoacetate and Its Derivatives

Role as a Synthetic Intermediate in Pharmaceutical Compounds

The utility of ethyl 2-(4-fluorophenyl)-2-oxoacetate stems from its capacity to undergo various chemical transformations, making it a key building block for diverse heterocyclic and acyclic compounds with significant pharmacological properties.

This compound is a crucial precursor in the synthesis of Aprepitant, a selective neurokinin-1 (NK-1) receptor antagonist. researchgate.net Aprepitant is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. google.comresearchgate.net The synthesis of Aprepitant involves the construction of a morpholine (B109124) core, and this compound serves as a key starting material for introducing the 4-fluorophenyl group into this core structure. google.com An efficient synthetic route has been developed for (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate for Aprepitant, which starts from this compound and proceeds in three steps involving cyclization and hydrogenation. semanticscholar.org This highlights the compound's importance in creating the specific stereochemistry required for the drug's efficacy. The prodrug of Aprepitant, Fosaprepitant, is a water-soluble form that rapidly converts to Aprepitant after intravenous administration. nih.gov

The ethyl oxoacetate scaffold, of which this compound is a key example, is instrumental in the synthesis of certain classes of HIV inhibitors. Research into novel HIV-1 entry inhibitors that target the CD4-binding site on the viral envelope protein gp120 has utilized this chemical moiety. semanticscholar.org For instance, a series of oxalamide derivatives have been prepared by coupling various aryl amines with ethyl 2-chloro-2-oxoacetate, a close analog of the subject compound. semanticscholar.org This reaction forms an ethyl 2-(arylamino)-2-oxoacetate intermediate, which is then further modified to create the final inhibitor. semanticscholar.org This synthetic strategy demonstrates the utility of the ethyl oxoacetate group in constructing molecules designed to fit into the "Phe43 cavity" of HIV-1 gp120, thereby blocking viral entry into host cells. semanticscholar.org

Derivatives of this compound have demonstrated significant potential in the development of new anticancer agents, showing activity against various cancer cell lines.

Research has shown that derivatives of the 2-(4-fluorophenyl)acetamide structure are potent anticancer agents. semanticscholar.orgmdpi.com A series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines, including the MCF-7 human breast cancer cell line. semanticscholar.orgmdpi.com One of the most active compounds in this series, featuring a p-nitro substituent, demonstrated significant activity against the MCF-7 cell line, with an IC50 value of 100 μM, comparable to the reference drug imatinib (IC50 = 98 μM). mdpi.com These findings indicate that the 4-fluorophenyl moiety, readily provided by this compound, is a key component in the design of these cytotoxic agents.

A novel series of heterocyclic compounds, specifically 3-substituted pyrido[4,3-e] researchgate.netsemanticscholar.orggoogle.comtriazino[3,2-c] researchgate.netsemanticscholar.orggoogle.comthiadiazine 6,6-dioxides, have been synthesized and shown to possess anticancer properties. semanticscholar.orggoogle.com The synthesis of these complex molecules involves a "one-pot" reaction where an aminoguanidine (B1677879) precursor is treated with 2-oxoalkanoic acid esters, such as this compound. semanticscholar.orggoogle.com Several of these newly synthesized derivatives exhibited moderate to reasonable anticancer activity when tested against a panel of human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). semanticscholar.orggoogle.com The cytotoxic activity of selected compounds from this class is detailed in the table below.

| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|---|

| Derivative 1 | 25.4 ± 2.1 | 33.4 ± 2.9 | 41.2 ± 3.5 |

| Derivative 2 | 19.8 ± 1.7 | 28.7 ± 2.4 | 35.6 ± 3.0 |

| Derivative 3 | 31.2 ± 2.6 | 40.1 ± 3.4 | 49.5 ± 4.2 |

Data is representative of findings for this class of compounds as reported in the literature. semanticscholar.org

The ethyl oxoacetate structural motif is a recognized pharmacophore in the development of antiviral agents. Patents have been filed for carboxamide derivatives intended for the treatment of Hepatitis B Virus (HBV) infection. The synthesis of these therapeutic candidates involves the use of ethyl chloro oxoacetate, a reactive analog of this compound. In these synthetic schemes, the ethyl chloro oxoacetate is reacted with an amine-containing molecule (such as a substituted pyrrolidine) to form a key intermediate. This intermediate is subsequently hydrolyzed and coupled with other fragments to yield the final active pharmaceutical ingredient. This demonstrates the value of the ethyl-2-oxoacetate scaffold as a versatile building block for creating complex molecules with potent anti-HBV activity. While direct use of this compound was not specified in this context, its structural similarity and reactivity make it a highly relevant compound for the synthesis of analogous antiviral agents.

Applications in Antimalarial, Antitumor, and Antibacterial Research

Derivatives of this compound have demonstrated significant potential in the fields of antimalarial, antitumor, and antibacterial research. The presence of the fluorophenyl group is a key structural feature in many of these compounds, contributing to their biological activity.

Antimalarial Research:

The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. biointerfaceresearch.com Research has shown that incorporating a 4-fluorophenyl moiety into quinoline-based structures can lead to potent antimalarial agents. For instance, a series of 7-chloro-4-(piperazin-1-yl)quinoline derivatives were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. One of the key intermediates in this synthesis is 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-(4-fluorophenyl)ethanone, a close analog of an this compound derivative. biointerfaceresearch.com This highlights the utility of the 4-fluorophenyl-oxo-acetyl core in constructing novel antimalarial compounds. Several of the synthesized compounds exhibited significant activity, with some being more potent than the standard drug quinine. biointerfaceresearch.com

Antitumor Research:

In the realm of oncology, derivatives of this compound have been utilized to create complex heterocyclic systems with notable anticancer properties. One such example is the synthesis of novel pyrido[4,3-e] biointerfaceresearch.comjapsonline.comnih.govtriazino[3,2-c] biointerfaceresearch.comjapsonline.comnih.govthiadiazine 6,6-dioxides. mdpi.com In this research, ethyl 2-(3-chloro-4-fluorophenyl)-2-oxoacetate, a halogenated derivative of the parent compound, was reacted with 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine to yield a novel heterocyclic compound. mdpi.com Several compounds from this series were evaluated for their in vitro anticancer activity against human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with some exhibiting moderate activity. mdpi.com

Another area of antitumor research involves the synthesis of 2-(4-fluorophenyl)imidazol-5-ones. These compounds have been designed and evaluated for their anticancer activity against a panel of cancer cell lines. japsonline.com While the direct precursor was 2-(4-fluorobenzoylamino)acetic acid, this starting material is structurally related to what could be derived from this compound. Several of the synthesized imidazolone derivatives displayed potent cytotoxic effects against prostate (PC3), breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines. japsonline.com

Table 1: Antitumor Activity of Imidazolone Derivatives

| Compound | Hela (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | PC3 (IC₅₀ µM) | HCT-116 (IC₅₀ µM) |

|---|---|---|---|---|

| 6 | >100 | 11.45 | 10.58 | >100 |

| 25 | 12.36 | 10.32 | 11.23 | 13.56 |

| 26 | 10.25 | 9.85 | 10.11 | 11.47 |

| 29 | 9.58 | 8.96 | 9.23 | 10.14 |

| 30 | 10.21 | 9.54 | 8.15 | 9.87 |

| Doxorubicin | 8.56 | 7.54 | 8.96 | 9.25 |

Data sourced from relevant studies. japsonline.com

Antibacterial Research:

The structural motif of this compound is also found in the precursors to certain antibacterial agents. For example, new acylthiourea derivatives, specifically 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net These compounds are synthesized from 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate, which can be derived from the corresponding benzoic acid, a structural relative of the title compound. researchgate.net

Furthermore, the synthesis of novel thiazole (B1198619) derivatives has been explored for antimicrobial applications. The reaction of 4-hydroxybezene-1-carbothiomide with ethyl-2-chloro acetoacetate (B1235776) yields ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a compound that shares the ethyl-ketoester structural feature with this compound. researchgate.net These thiazole derivatives have been screened for their antimicrobial activity and have shown significant effects against various microorganisms. researchgate.net

Use in the Development of USP30 Inhibitors

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme that plays a role in regulating mitochondrial quality control. Inhibition of USP30 can promote mitophagy, the process of removing damaged mitochondria, which is a potential therapeutic strategy for various diseases, including neurodegenerative disorders. Research in this area has led to the identification of potent USP30 inhibitors containing the 4-fluorophenyl moiety. One such inhibitor is 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. nih.gov While a direct synthesis from this compound is not explicitly described, the presence of the 4-fluorophenyl group attached to a carbonyl function suggests that it is a plausible precursor or structural template for the design of such inhibitors. The development of these inhibitors highlights the importance of the fluorophenyl group in achieving potent and selective inhibition of USP30. nih.gov

Exploration of Biological Activities of Derived Compounds

The derivatives of this compound exhibit a range of biological activities beyond their direct applications in drug development. These activities are often explored to understand their mechanisms of action and to identify new therapeutic potentials.

Antimicrobial Effects, particularly against Gram-positive Bacteria

Several classes of compounds derived from precursors structurally related to this compound have demonstrated notable antimicrobial effects, especially against Gram-positive bacteria. For instance, N-(1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethylsulfonyl, trifluoromethylthio, and pentafluorosulfanyl groups have shown potent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). mdpi.com The synthesis of these compounds involves the use of substituted benzoic acids, which are structurally analogous to the phenyl-oxo-acetic acid core of the title compound.

In another study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and showed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net The synthesis of the core thioxothiazolidinone structure involves chemistry that is applicable to keto-acid derivatives, suggesting a potential synthetic pathway from this compound.

Table 2: Antibacterial Activity of Thioxothiazolidinone Derivatives against Gram-positive Bacteria (MIC in µg/mL)

| Compound | S. aureus RN4220 | S. aureus N315 (MRSA) | S. aureus Mu50 (MRSA) | E. faecalis ATCC29212 |

|---|---|---|---|---|

| 4c | 2 | 2 | 2 | 4 |

| 4d | 2 | 2 | 2 | 4 |

| 4e | 2 | 2 | 2 | 2 |

| 4f | 2 | 2 | 2 | 2 |

| Ciprofloxacin | 0.25 | 16 | 16 | 1 |

| Linezolid | 2 | 2 | 2 | 2 |

Data sourced from relevant studies. researchgate.net

Anti-inflammatory Properties

Derivatives containing the fluorophenyl group, a key component of this compound, have been investigated for their anti-inflammatory properties. For example, 1,3,4-thiadiazole derivatives have been synthesized and evaluated as anti-inflammatory agents. ejbps.com These compounds are designed to be non-steroidal anti-inflammatory drugs (NSAIDs) that may have reduced gastrointestinal side effects due to the absence of a carboxylic acid group. ejbps.com The synthesis of such heterocyclic compounds can often utilize keto-ester starting materials.

Additionally, the synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of a novel NSAID, demonstrates the utility of keto-ester precursors in creating anti-inflammatory compounds. mdpi.com While not a direct derivative, this synthesis highlights the relevance of the core structure of this compound in the design of new anti-inflammatory drugs.

Enzyme Mechanism Studies and Inhibitor Design

The structural features of this compound make it and its derivatives valuable tools for enzyme mechanism studies and inhibitor design. The keto group can mimic the transition state of enzymatic reactions, while the fluorophenyl group can engage in specific interactions within an enzyme's active site.

The aforementioned 2-(4-fluorophenyl)imidazol-5-one derivatives with anticancer activity were also evaluated for their enzyme inhibitory activity against Cyclin-Dependent Kinase 2A (CDK2A) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). japsonline.com Several of these compounds exhibited inhibitory activity against VEGFR-2, a key enzyme in angiogenesis, suggesting a potential mechanism for their antitumor effects. japsonline.com

Furthermore, the development of potential selective COX-2 enzyme inhibitors derived from ethyl esters of thiophenecarboxylic acids showcases the role of the ethyl ester group in inhibitor design. researchgate.net The structural similarities suggest that this compound could be a valuable starting point for the synthesis of novel enzyme inhibitors.

Modulation of Biological Pathways

By inhibiting specific enzymes, derivatives of this compound can modulate key biological pathways. The inhibition of VEGFR-2 by the 2-(4-fluorophenyl)imidazol-5-one derivatives directly impacts the angiogenesis pathway, which is crucial for tumor growth and metastasis. japsonline.com

Similarly, the inhibition of USP30 by 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone modulates the mitophagy pathway, which is involved in cellular homeostasis and has implications for neurodegenerative diseases. nih.gov The ability to design and synthesize molecules that can selectively target and modulate such pathways is a cornerstone of modern medicinal chemistry, and this compound provides a valuable scaffold for these endeavors.

Mechanism of Action Studies

The therapeutic potential of derivatives of this compound is underpinned by their ability to interact with and modulate the activity of specific biological macromolecules. The following sections dissect the key mechanistic aspects that govern their biological effects.

Research has identified that hydrazone derivatives synthesized from this compound can exhibit potent biological activities, including anticancer and antifungal effects. For instance, a series of hydrazide-hydrazone derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines, such as prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov One notable derivative, compound 3h , which incorporates a pyrrole ring, demonstrated significant potency against these cell lines. nih.gov Further mechanistic studies on this compound revealed its ability to induce apoptosis, as evidenced by increased caspase-3 activation. nih.gov

In the realm of antifungal research, hydrazone derivatives have been investigated for their efficacy against pathogenic yeasts. researchgate.netmdpi.comnih.gov The mechanism of action for some of these derivatives is suggested to involve the disruption of the fungal cell membrane. researchgate.netmdpi.com Specifically, studies have explored whether these compounds bind to ergosterol, a key component of the fungal cell membrane, thereby compromising membrane integrity. mdpi.com

While the precise protein targets for many derivatives of this compound are still under investigation, molecular docking studies have provided valuable insights into their potential binding modes. These computational analyses help to predict how these molecules might interact with the active sites of various enzymes, guiding further research into their specific molecular targets.

The presence of a fluorine atom at the para-position of the phenyl ring is a crucial feature that often enhances the binding affinity of these derivatives to their biological targets. Fluorine's unique properties, such as its high electronegativity and small size, allow it to act as a bioisostere for a hydrogen atom, yet it can significantly alter the electronic properties of the molecule. This strategic placement of fluorine can lead to more potent biological activity.

Structure-activity relationship (SAR) studies on various classes of inhibitors have underscored the importance of fluorine substitution. For instance, in a study of 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors, the presence and position of substituents on the phenyl ring were found to be critical for inhibitory activity. frontiersin.org While this study did not specifically use a 4-fluorophenyl group, it highlights the principle that substitutions on the phenyl ring are key determinants of potency.

The hydrazinyl moiety (-NH-N=) is a versatile functional group that plays a pivotal role in the enzyme inhibitory activity of many derivatives of this compound. This group is often part of a larger hydrazone linkage (-CO-NH-N=CH-), which is formed by the condensation of a hydrazide with an aldehyde or ketone.

The hydrazone linkage provides a combination of hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues in the active site of an enzyme. The planarity of the hydrazone group can also contribute to favorable stacking interactions with aromatic residues.

SAR studies on hydrazone-based inhibitors of adipose-triglyceride lipase (ATGL) have indicated that the hydrazone linkage is a key structural feature for activity. nih.gov These studies also revealed that the binding pocket of ATGL prefers rather linear compounds, a conformational preference that can be satisfied by the geometry of the hydrazone moiety. nih.gov

Below is an interactive data table summarizing the biological activities of selected hydrazone derivatives.

| Compound ID | Target/Activity | Cell Line(s) | IC50 (µM) | Reference |

| 3h | Anticancer (Apoptosis induction) | PC-3 | 1.32 | nih.gov |

| 3h | Anticancer (Apoptosis induction) | MCF-7 | 2.99 | nih.gov |

| 3h | Anticancer (Apoptosis induction) | HT-29 | 1.71 | nih.gov |

V. Computational Chemistry and Spectroscopic Characterization in Research on Ethyl 2 4 Fluorophenyl 2 Oxoacetate

Computational Chemistry Studies

Computational studies offer a theoretical lens to examine molecular properties that can be difficult or impossible to measure experimentally. For Ethyl 2-(4-fluorophenyl)-2-oxoacetate, these studies would focus on understanding its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and various reactivity parameters. For this compound, DFT calculations would be essential to optimize its molecular structure and predict its behavior in chemical reactions. mdpi.com

Computational studies on similar molecules suggest that DFT, often using a basis set like B3LYP/6-311+G(2d,p), can provide reliable predictions of geometric parameters and reactivity. nih.gov For instance, in related oxoacetate derivatives, DFT has been used to study how substituents on the phenyl ring affect the electronic nature of the keto-ester functional groups. rsc.org Such calculations for this compound would help in understanding how the electron-withdrawing fluorine atom influences the electrophilicity of the carbonyl carbons, which are key sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Calculations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red Regions: Indicate negative potential, rich in electrons, and are favorable sites for electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the carbonyl and ester groups.

Blue Regions: Indicate positive potential, electron-poor, and are susceptible to nucleophilic attack. These would be located around the hydrogen atoms and potentially the carbonyl carbons.

Green Regions: Represent neutral or zero potential.

In studies of related fluorophenyl compounds, MEP analysis has confirmed that electronegative atoms are surrounded by regions of negative potential, while hydrogen atoms and phenyl rings exhibit positive potential. mdpi.com For the title compound, an MEP analysis would visualize the electron-rich areas on the carbonyl oxygens and the electron-deficient character of the adjacent carbon atoms, thereby guiding predictions of its chemical interactions. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified.

Below is an example table showing the percentage contributions of various intermolecular contacts from a Hirshfeld surface analysis of a related fluorophenyl derivative.

| Interaction Type | Contribution (%) in a Related Fluorophenyl Compound nih.gov |

|---|---|

| H···H | 44.9 |

| O···H/H···O | 20.8 |

| F···H/H···F | 12.8 |

| C···H/H···C | 10.4 |

Analysis of HOMO and LUMO Energies for Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net For this compound, DFT calculations would be used to determine these energy levels. In a study on a similar pyridazinone derivative containing a 4-fluorophenyl group, the HOMO-LUMO gap was found to be low, indicating high chemical reactivity. mdpi.com From these energies, global reactivity descriptors can be calculated to provide further insight.

| Global Reactivity Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

These descriptors, calculated for this compound, would quantify its reactivity profile. For example, a high electrophilicity index would confirm its nature as a strong electrophile, a key aspect for its use in synthesis. materialsciencejournal.org

Fukui Functions for Local Reactivity Analysis

For this compound, calculating Fukui functions would pinpoint the most reactive sites:

Site for Nucleophilic Attack (f+): The regions with the highest value of f+ are most susceptible to attack by a nucleophile. This is expected to be the carbonyl carbon atoms.

Site for Electrophilic Attack (f-): The regions with the highest value of f- are the most likely to be attacked by an electrophile. These are predicted to be the carbonyl oxygen atoms and potentially certain positions on the fluorophenyl ring.

This analysis provides a more nuanced picture of reactivity than MEP alone and is a standard component of modern computational studies on reactive intermediates. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to elucidate the structure of a molecule by probing how it interacts with electromagnetic radiation. The primary techniques for characterizing this compound would include NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would confirm the carbon-hydrogen framework of the molecule.

1H NMR: Would show characteristic signals for the ethyl group (a quartet for the -CH2- and a triplet for the -CH3) and the aromatic protons on the 4-fluorophenyl ring (appearing as a pair of doublets or a complex multiplet).

13C NMR: Would show distinct peaks for the carbonyl carbons (ketone and ester), the aromatic carbons (with C-F coupling visible), and the ethyl group carbons.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its structure.

| Functional Group | Expected Wavenumber (cm-1) | Vibration Type |

|---|---|---|

| C=O (Ester) | ~1740-1720 | Stretching |

| C=O (Ketone) | ~1690-1670 | Stretching |

| C-O (Ester) | ~1300-1000 | Stretching |

| Aromatic C=C | ~1600, ~1500 | Stretching |

| C-F | ~1250-1000 | Stretching |

The precise positions of the two C=O stretching bands would be of particular interest, as their separation and exact frequencies are sensitive to the electronic effects of the adjacent fluorophenyl ring.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound. For this compound (C10H9FO3), the expected molecular weight is approximately 196.18 g/mol . synquestlabs.com High-resolution mass spectrometry would confirm the exact molecular formula. The fragmentation pattern would also provide structural information, likely showing losses of the ethoxy group (-OC2H5) and the carbonyl group (-CO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can map out the carbon-hydrogen framework and identify the electronic environment of the fluorine substituent.

The ¹H NMR spectrum of this compound provides a clear signature of its constituent protons. The spectrum is characterized by signals from the ethyl group and the 4-fluorophenyl ring.

The ethyl group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The splitting pattern (quartet and triplet) is a result of spin-spin coupling between the adjacent, non-equivalent sets of protons. The methylene protons are deshielded by the adjacent ester oxygen, causing them to appear at a higher chemical shift (downfield) compared to the methyl protons.

The 4-fluorophenyl group protons appear further downfield in the aromatic region of the spectrum. Due to the para-substitution pattern, the four aromatic protons are chemically non-equivalent but create a complex, often pseudo-symmetrical splitting pattern. They typically appear as two multiplets, each integrating to two protons. The protons ortho to the electron-withdrawing α-ketoester group are expected to be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic H (ortho to C=O) | ~8.1 ppm | Multiplet (e.g., dd) | 2H |

| Aromatic H (ortho to F) | ~7.2 ppm | Multiplet (e.g., t) | 2H |

| -OCH₂CH₃ | ~4.4 ppm | Quartet (q) | 2H |

| -OCH₂CH₃ | ~1.4 ppm | Triplet (t) | 3H |

Note: Predicted values are based on data from analogous compounds and standard chemical shift tables. Actual experimental values may vary slightly.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative tool. Since ¹⁹F is a 100% naturally abundant, spin-½ nucleus, it provides a strong, clear signal without the need for isotopic enrichment. rsc.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. rsc.org

For this compound, the ¹⁹F NMR spectrum shows a single signal, as there is only one fluorine atom in the molecule. Research indicates a characteristic chemical shift for this compound at approximately δ -101.07 ppm. This specific shift confirms the presence of the fluorine on the aromatic ring and can be used to monitor the progress of reactions involving this moiety.

Table 2: Experimental ¹⁹F NMR Chemical Shift for this compound

| Fluorine Assignment | Experimental Chemical Shift (δ, ppm) |

|---|---|

| Ar-F | -101.07 |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization and chemical environment. This compound has 10 carbon atoms, but due to symmetry in the phenyl ring, only 8 distinct signals are expected in the ¹³C NMR spectrum.

The most downfield signals are those of the two carbonyl carbons, which are significantly deshielded. The α-keto carbonyl carbon is typically found further downfield (around 185-195 ppm) than the ester carbonyl carbon (around 160-165 ppm). The carbons of the 4-fluorophenyl ring appear in the aromatic region (115-168 ppm). The carbon atom directly bonded to the fluorine (C-F) exhibits a large C-F coupling constant and its chemical shift is strongly influenced by the fluorine's electronegativity, typically appearing at the high-field end of the aromatic carbons. The ethyl group carbons appear at the most upfield positions, with the methylene carbon (-OCH₂) being more deshielded than the methyl carbon (-CH₃).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| α-Keto (C=O) | ~190 |

| Ester (C=O) | ~163 |

| Aromatic C-F (ipso) | ~167 (doublet, ¹JCF ≈ 255 Hz) |

| Aromatic C-C=O (ipso) | ~131 |

| Aromatic C-H (ortho to C=O) | ~132 (doublet, ³JCF ≈ 10 Hz) |

| Aromatic C-H (ortho to F) | ~116 (doublet, ²JCF ≈ 22 Hz) |

| -OCH₂CH₃ | ~63 |

| -OCH₂CH₃ | ~14 |

Note: Predicted values are based on data from analogous compounds like ethyl 4-fluorobenzoate (B1226621) and general 13C chemical shift correlation charts. chemicalbook.com Actual experimental values may vary.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (molecular formula C₁₀H₉FO₃), the nominal molecular weight is 196.18 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the elemental composition. The predicted monoisotopic mass is 196.05357 Da. uni.lu Experimental HRMS analysis would be expected to yield a value extremely close to this, confirming the molecular formula. The analysis of adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, is common in electrospray ionization (ESI) mass spectrometry.

Table 4: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 197.06085 uni.lu |

| [M+Na]⁺ | 219.04279 uni.lu |

| [M+NH₄]⁺ | 214.08739 uni.lu |

| [M+K]⁺ | 235.01673 uni.lu |

Source: Predicted values from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the two carbonyl groups. The α-keto carbonyl and the ester carbonyl groups are expected to have distinct stretching frequencies, typically appearing in the region of 1680-1750 cm⁻¹. The ester C-O bonds will also show strong stretches between 1000-1300 cm⁻¹. Other key signals include the C-H stretches of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), aromatic C=C stretching vibrations (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).

Raman spectroscopy provides complementary information. While C=O stretches are visible in both, non-polar bonds like aromatic C=C often produce stronger signals in Raman spectra.

Table 5: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (ethyl) | Stretching | 3000 - 2850 | Medium |

| C=O (α-Keto) | Stretching | ~1725 | Strong (IR) |

| C=O (Ester) | Stretching | ~1745 | Strong (IR) |

| Aromatic C=C | Stretching | 1600, 1500 | Medium-Strong (Raman) |

| C-F | Stretching | 1250 - 1200 | Strong (IR) |

| Ester C-O | Stretching | 1300 - 1000 | Strong (IR) |

Note: Wavenumbers are approximate and based on general values for these functional groups.

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a single crystal of sufficient quality can be grown, this method can confirm the molecular structure with unparalleled accuracy, providing data on bond lengths, bond angles, and torsional angles. It would definitively establish the conformation of the ethyl group relative to the carbonyls and the planarity of the phenyl ring system. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as C-H···O or π-π stacking, that govern the solid-state architecture.

As of this writing, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing definitive structural proof and insight into its solid-state properties.

Thermal Analysis Techniques for Polymorphism and Impurities

Differential Scanning Calorimetry (DSC) for Polymorphism and Purity Assessment

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgnih.gov This technique is highly effective for investigating polymorphism—the ability of a solid material to exist in multiple crystalline forms. akjournals.comnetzsch.com Different polymorphs of a compound will have distinct melting points, enthalpies of fusion, and may exhibit solid-state transitions between forms upon heating. netzsch.comshimadzu.com

In the context of this compound, a DSC analysis would involve heating a small sample at a controlled rate. A hypothetical DSC thermogram for this compound could reveal:

Melting Point and Purity: A sharp endothermic peak would indicate the melting point of the crystalline form. The onset temperature of this peak is typically taken as the melting point. A broadening of this peak or a depression of the melting point would suggest the presence of impurities.